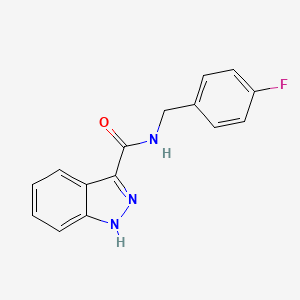

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorobenzyl)-1H-indazole-3-carboxamide” is a synthetic indazole-derived cannabinoid receptor agonist . It is structurally similar to the synthetic cannabinoids JWH 018 adamantyl carboxamide and STS-135 . It is also known as AKB48 N-(4-fluorobenzyl) analog .

Synthesis Analysis

The synthesis of this compound involves acylation chemistry with readily available 4-[18F]fluorobenzyl amine .Chemical Reactions Analysis

This compound is a full agonist of the CB1 receptor . This interaction is responsible for its cardiovascular and neurological effects .Aplicaciones Científicas De Investigación

Identification and Analysis in New Psychoactive Substances

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide and its derivatives have been identified in new psychoactive substances (NPS). These compounds, including AB-FUBINACA, have been detected in illegal products and are known for their high affinity for cannabinoid CB1 and CB2 receptors. The identification is based on advanced analytical techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy. These substances have emerged in the illicit drug market, replacing older generations of synthetic cannabinoids. Their pharmacological activities, particularly as CB1/CB2 receptor agonists, have been evaluated to understand their effects and potential risks (Uchiyama et al., 2012; Doi et al., 2017).

Metabolism and Detection in Human Subjects

Research focusing on the metabolism of synthetic cannabinoids like this compound has been conducted using human liver microsomes. These studies aim to understand the metabolic pathways of these substances for better detection and monitoring in human subjects. The identification of metabolites in human hepatocytes and urine using high-resolution mass spectrometry (HRMS) is critical for developing analytical methods to detect the intake of these substances in forensic and clinical toxicology (Takayama et al., 2014; Castaneto et al., 2015).

Forensic Analysis and Substance Differentiation

In forensic science, differentiating structural isomers of synthetic cannabinoids, including those related to this compound, is crucial. Techniques like electron ionization-triple quadrupole mass spectrometry have been developed to distinguish these isomers based on the abundance of specific product ions. This analytical approach aids in the accurate identification of substances in legal and forensic investigations, providing insights into the chemical structure and potential effects of these compounds (Murakami et al., 2016).

Regulatory and Legal Implications

The identification and analysis of this compound derivatives have significant regulatory and legal implications. As these substances have been found in illegal products, their detection and characterization are vital for public health and safety. Regulatory bodies have taken actions to classify some of these compounds as controlled substances, reflecting their potential for abuse and the importance of monitoring their distribution and use (Federal register, 2017).

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

A related compound, adb-fubinaca, is known to be rapidly and extensively metabolized .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .

Action Environment

A related compound, 4-fluorobenzyl cyanide, has been shown to expedite interfacial kinetics in lithium-ion batteries, suggesting that steric hindrance and weak lewis basic centers can influence the action of fluorobenzyl compounds .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorobenzyl and indazole groups in the compound .

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide at different dosages in animal models have not been reported. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could also influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-17-15(20)14-12-3-1-2-4-13(12)18-19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKYCPSFRKHSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)